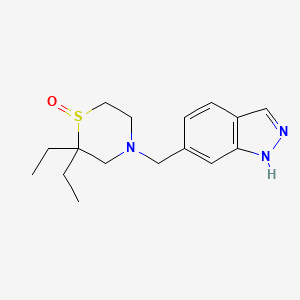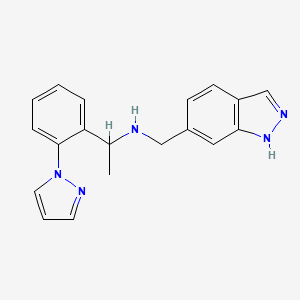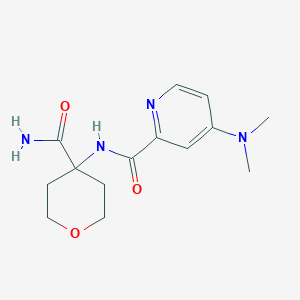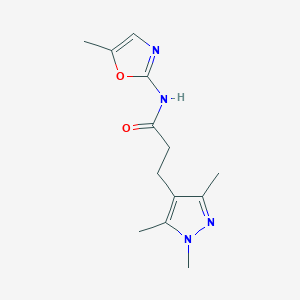
N-(5-methyl-1,3-oxazol-2-yl)-2-propan-2-ylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-1,3-oxazol-2-yl)-2-propan-2-ylsulfonylbenzamide: is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a sulfonyl group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3-oxazol-2-yl)-2-propan-2-ylsulfonylbenzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as 2-amino-2-methylpropan-1-ol and formic acid.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the oxazole derivative with sulfonyl chloride under basic conditions.
Formation of the Benzamide Moiety: The final step involves the coupling of the sulfonyl oxazole derivative with a benzoyl chloride derivative in the presence of a base to form the benzamide moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring, leading to the formation of corresponding oxazole carboxylic acids.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The benzamide moiety can undergo substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products:
Oxidation: Oxazole carboxylic acids.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(5-methyl-1,3-oxazol-2-yl)-2-propan-2-ylsulfonylbenzamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Wirkmechanismus
The mechanism of action of N-(5-methyl-1,3-oxazol-2-yl)-2-propan-2-ylsulfonylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- N-(5-methyl-1,3-oxazol-2-yl)methylamine
- N-(5-methyl-1,3-oxazol-2-yl)benzenesulfonamide
- N-(5-methyl-1,3-oxazol-2-yl)benzamide
Comparison:
- N-(5-methyl-1,3-oxazol-2-yl)methylamine: Lacks the sulfonyl and benzamide groups, making it less complex and potentially less bioactive.
- N-(5-methyl-1,3-oxazol-2-yl)benzenesulfonamide: Contains the sulfonyl group but lacks the benzamide moiety, which may affect its biological activity.
- N-(5-methyl-1,3-oxazol-2-yl)benzamide: Contains the benzamide moiety but lacks the sulfonyl group, which may influence its chemical reactivity and applications.
N-(5-methyl-1,3-oxazol-2-yl)-2-propan-2-ylsulfonylbenzamide stands out due to the presence of both the sulfonyl and benzamide groups, contributing to its unique chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,3-oxazol-2-yl)-2-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-9(2)21(18,19)12-7-5-4-6-11(12)13(17)16-14-15-8-10(3)20-14/h4-9H,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZUOFYFDXMNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)NC(=O)C2=CC=CC=C2S(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]-1-sulfamoylpiperidine-4-carboxamide](/img/structure/B6970590.png)
![2-[(3-Methoxy-3-methylpiperidin-1-yl)methyl]-8-methylimidazo[1,2-a]pyridine](/img/structure/B6970604.png)
![1-[(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]-N-methyl-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]methanamine](/img/structure/B6970607.png)



![1-[(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]-3,5-dihydro-2H-4,1-benzoxazepine](/img/structure/B6970618.png)
![N-methyl-1-(2-methylpyrazol-3-yl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]methanamine](/img/structure/B6970625.png)



![4-(5-methyl-3,4-dihydropyrazol-2-yl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]benzamide](/img/structure/B6970672.png)
![Ethyl 1-[2-[[cyclopropyl-(4-methoxyphenyl)methyl]amino]-2-oxoethyl]-4-hydroxypiperidine-4-carboxylate](/img/structure/B6970675.png)
